molecular formula C21H12N2O6 B3613235 2-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID

2-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID

Cat. No.: B3613235
M. Wt: 388.3 g/mol
InChI Key: CDKNSBNMWSWACR-UHFFFAOYSA-N
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Description

2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound that features a biphenyl structure with a nitro group and a phthalimide moiety

Properties

IUPAC Name

2-[4-(4-nitrophenyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O6/c24-19-17-10-5-14(21(26)27)11-18(17)20(25)22(19)15-6-1-12(2-7-15)13-3-8-16(9-4-13)23(28)29/h1-11H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKNSBNMWSWACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization and chromatography are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in coupling reactions.

    Hydrogen Gas: Used in reduction reactions.

    Bases: Such as potassium carbonate, used in various reactions to deprotonate intermediates.

Major Products

    Aminated Derivatives: Formed through the reduction of the nitro group.

    Functionalized Biphenyls: Resulting from further coupling reactions.

Mechanism of Action

The mechanism of action of 2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID is unique due to its combination of a nitro-substituted biphenyl and a phthalimide moiety, which imparts distinct chemical reactivity and potential for diverse applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID

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